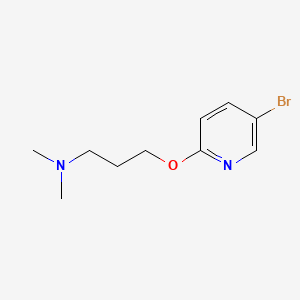

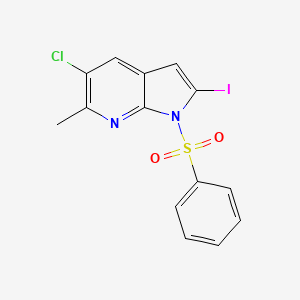

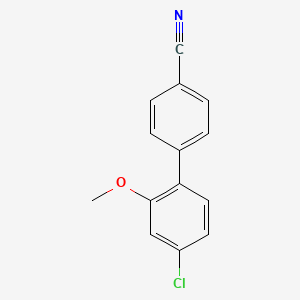

![molecular formula C9H8N2O2S B566949 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1256833-38-1](/img/structure/B566949.png)

4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has a methylthio group attached to it .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with pyridine derivatives . For example, squaric acid has been used as a coformer to pyridine carboxylic acid cocrystallization . Another method involves the reaction of α-methyl or α-methylene ketones with formamide .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from similar compounds. For instance, the structure of 2-(methylthio)pyridine-3-carboxylic acid has been reported .

Chemical Reactions Analysis

Pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine, have been studied for their various chemical reactions . For instance, they have been used in the synthesis of pyrimidine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

- Pyrrolopyridine analogs, including structures similar to 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, have been synthesized from various starting materials, demonstrating the versatility in creating compounds with antibacterial properties. For example, a synthesized compound showed in vitro antibacterial activity (Toja et al., 1986).

- Another study explored the functionalization of cyclic amines, leading to the creation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).

Structural Analysis and Synthesis Techniques

- In the synthesis and transformation of pyrrole derivatives, the character of substituents significantly influences the reaction and yield of the product, highlighting the complexity of manipulating such molecules (Kaigorodova et al., 2004).

- The study of crystal structures of related compounds shows the importance of supramolecular synthons in crystal engineering strategies for pyridine and pyrazine carboxylic acids (Vishweshwar et al., 2002).

Novel Synthesis Approaches

- Research has developed efficient routes to novel pyrrolopyridines, demonstrating the potential for creating diverse compounds with specific functional groups (Vilches-Herrera et al., 2013).

- The creation of a library of fused pyridine-4-carboxylic acids through Combes-type reactions highlights the extensive potential for synthesizing various heterocyclic structures (Volochnyuk et al., 2010).

Antiviral and Antibacterial Activities

- Some derivatives of pyrrolopyridines, including those structurally related to this compound, have shown antiviral activity against Herpes simplex virus and other viruses (Bernardino et al., 2007).

- The synthesis of an analog of nalidixic acid showed weak antibacterial activity against pathogens like S. Aureus and E. Coli (Bacon & Daum, 1991).

Electrochemical Studies

- Electrochemical studies of related compounds, such as 2-methylthiopyridin-4-carboxylic acid, provide insights into their behavior under different conditions, which can be crucial for understanding the properties of this compound (Lejeune et al., 1992).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s structurally related to pyridinecarboxylic acids , which are known to interact with various biological targets

Mode of Action

The exact mode of action of 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures are often involved in transition metal catalysed carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling .

Biochemical Pathways

Related compounds are known to participate in the suzuki–miyaura (sm) cross-coupling reaction , which is a key process in organic synthesis. This reaction involves the formation of a carbon-carbon bond, which can lead to significant downstream effects in biochemical pathways.

Result of Action

Related compounds are known to participate in carbon–carbon bond forming reactions , which can lead to significant changes in molecular structures and potentially affect cellular processes.

Properties

IUPAC Name |

4-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-14-7-2-3-10-8-5(7)4-6(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRSUCDPUGECST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C2C=C(NC2=NC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721427 |

Source

|

| Record name | 4-(Methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256833-38-1 |

Source

|

| Record name | 4-(Methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

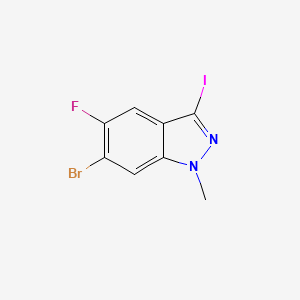

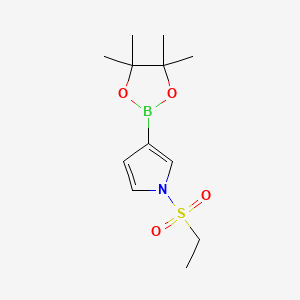

![5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566875.png)

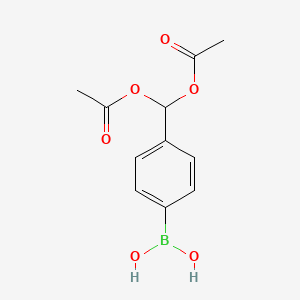

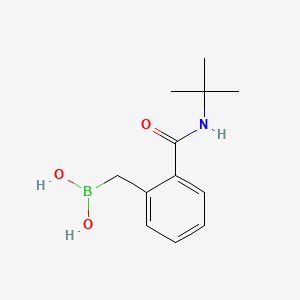

![5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566877.png)

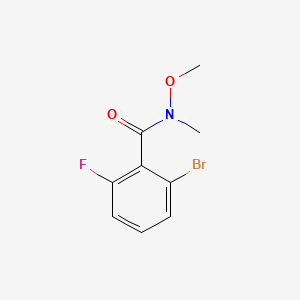

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B566878.png)